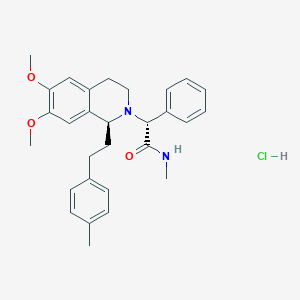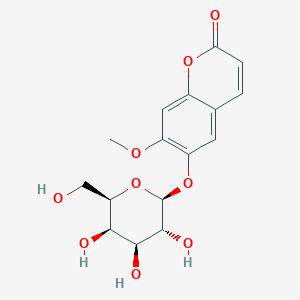
7-Methoxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one: is a complex organic compound with a unique structure that combines a chromen-2-one core with a glycosidic linkage to a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group and hydroxyl groups can be oxidized under specific conditions.
Reduction: The chromen-2-one core can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biology, this compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to explore its efficacy in treating various diseases and conditions, such as cancer, diabetes, and neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in pharmaceuticals, cosmetics, and agrochemicals.
作用機序
The mechanism of action of 7-Methoxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets 7-Methoxy-6-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one apart is its unique combination of a chromen-2-one core with a glycosidic linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H18O9 |
|---|---|
分子量 |
354.31 g/mol |
IUPAC名 |
7-methoxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16-/m1/s1 |
InChIキー |
WBAVLTNIRYDCPM-DZQJYWQESA-N |
異性体SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
正規SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)


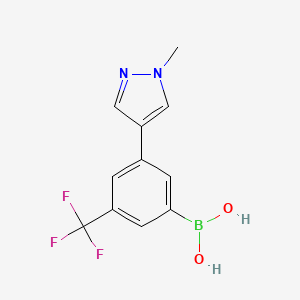
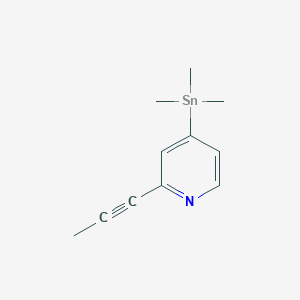
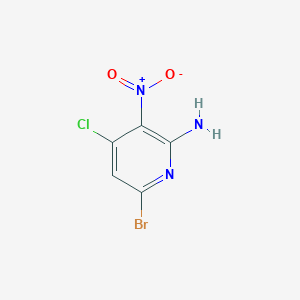
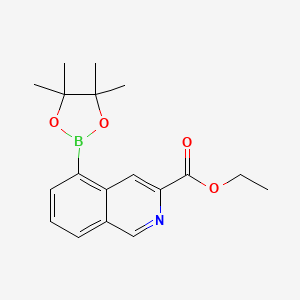
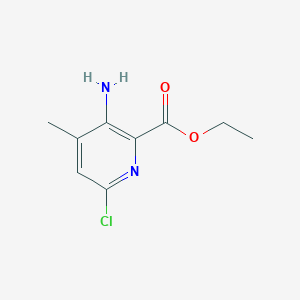
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
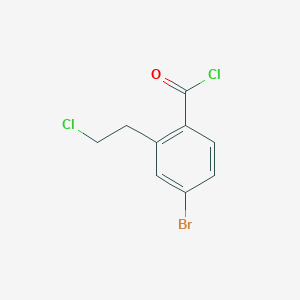

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
